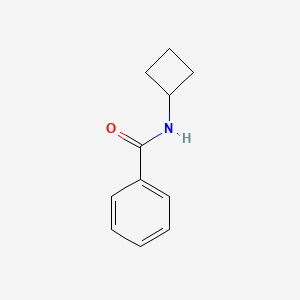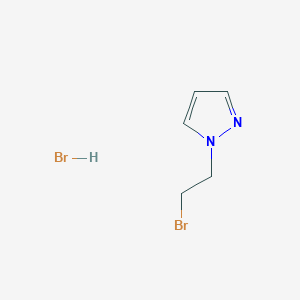![molecular formula C18H17ClN6O2 B2502358 1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-55-0](/img/structure/B2502358.png)
1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" is a complex molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of a triazinopurine core. This type of compound could potentially exhibit a range of biological activities, which might include interactions with various receptors or enzymes within biological systems.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of "1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione" involves a multi-step process starting from 1-chloro-4-fluoro-2-methylbenzene. The process includes nitration, amination with allylamine, reduction of the nitro group, and cyclization with oxalic acid dihydrate to yield the target compound with a total yield of 65.5% . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the similarities in the chemical structures.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural analyses of similar compounds, such as those described in the second paper, involve the use of elemental analysis and various spectroscopic techniques including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds and could be applied to the compound to elucidate its structure.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to "1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione". However, the synthesis of related compounds suggests that the compound could undergo various chemical transformations, such as nucleophilic substitutions or cyclization reactions, which are common in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds' properties, such as solubility, melting point, and stability, can be inferred based on their structural analogs. The antibacterial efficacy of related compounds has been evaluated, indicating potential biological activity, which suggests that the compound may also possess similar properties .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research into the synthesis and biological evaluation of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives has shown significant anti-proliferative activity against human cancer cell lines. These derivatives have been synthesized using various arylazides and evaluated for their anticancer potential, demonstrating comparable activity to standard drugs like doxorubicin in certain cancer cell lines (E. Ramya Sucharitha et al., 2021).
Antimicrobial and Anti-HIV Properties
A study on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives highlighted their potential as antimicrobial and anti-HIV agents. These compounds exhibited moderate activity against HIV-1 and showed significant antimicrobial effects against various bacteria, including P. aeruginosa and S. aureus, highlighting their potential as leads for developing new treatments (F. Ashour et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as the synthesis and crystal structure analysis of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, provide insights into the chemical behavior and potential applications of these molecules. Such studies contribute to understanding the reaction mechanisms and structural properties that could be pivotal in pharmaceutical applications (Wang Qing-min et al., 2004).
Photophysical Properties
Research on the photophysical properties of related compounds, such as xanthene derivatives, explores their potential applications in opto-electronic devices. These studies delve into the electronic and structural characteristics that confer desirable properties like fluorescence, photoconductivity, and dielectric behavior, which are essential for developing advanced materials for electronic applications (M. Kolanjinathan et al., 2020).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-4-9-25-17-20-15-14(16(26)23(3)18(27)22(15)2)24(17)10-13(21-25)11-5-7-12(19)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANPBVFXWRQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)
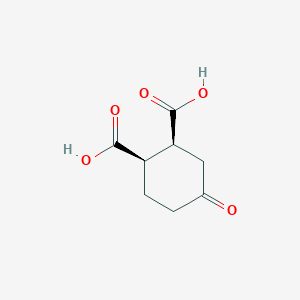
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)
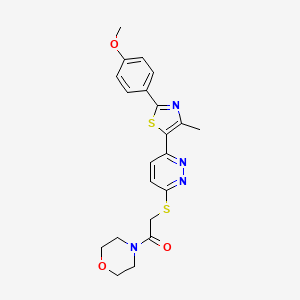
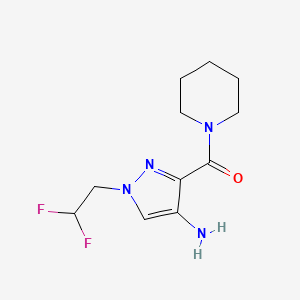
![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
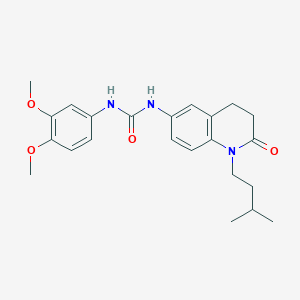
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
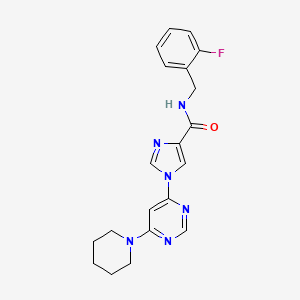
![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)
